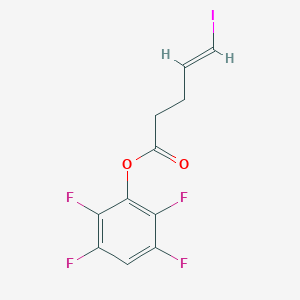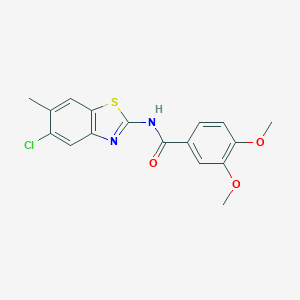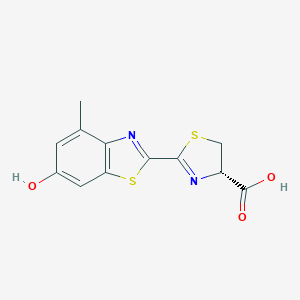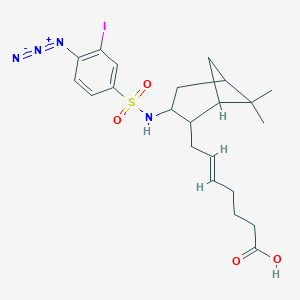
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine is a synthetic compound known for its potent inhibitory effects on the enzyme squalene 2,3-oxide-lanosterol cyclase. This enzyme plays a crucial role in the biosynthesis of sterols, making this compound a valuable compound in biochemical research and pharmaceutical applications .
Méthodes De Préparation
The synthesis of (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine involves multiple steps, starting from squalene. The key steps include the introduction of an epoxide group at the 22,23 position and the incorporation of an aza group at the 2,3 position. The reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired transformations. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its N-oxide derivative.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: The compound can undergo substitution reactions at the epoxide or aza groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions include the N-oxide derivative and diol forms of the compound .
Applications De Recherche Scientifique
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine has several scientific research applications:
Chemistry: It is used as a model compound to study enzyme inhibition and sterol biosynthesis.
Biology: The compound is used to investigate the metabolic pathways involving squalene and its derivatives.
Industry: The compound can be used in the development of new pharmaceuticals and biochemical research tools.
Mécanisme D'action
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine exerts its effects by inhibiting the enzyme squalene 2,3-oxide-lanosterol cyclase. This inhibition disrupts the biosynthesis of sterols, leading to a decrease in sterol production. The molecular targets involved include the active site of the enzyme, where the compound binds and prevents the conversion of squalene to lanosterol .
Comparaison Avec Des Composés Similaires
Similar compounds to (8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine include:
2-aza-2,3-dihydrosqualene: Lacks the epoxide group but has similar inhibitory effects.
2,3-Epoxy-10-aza-10,11-dihydrosqualene: Another azasqualenoid derivative with a different epoxide position.
10- and 19-azasqualene derivatives: These compounds also inhibit squalene 2,3-oxide-lanosterol cyclase but differ in their structural modifications.
The uniqueness of this compound lies in its specific epoxide and aza group positions, which contribute to its potent inhibitory effects and distinct chemical properties .
Propriétés
Numéro CAS |
132905-42-1 |
|---|---|
Formule moléculaire |
C5H14N2O2 |
Poids moléculaire |
429.7 g/mol |
Nom IUPAC |
(8E,16E)-19-(3,3-dimethyloxiran-2-yl)-N,N,4,8,13,17-hexamethylnonadeca-4,8,12,16-tetraen-1-amine |
InChI |
InChI=1S/C29H51NO/c1-24(16-11-18-26(3)20-13-23-30(7)8)14-9-10-15-25(2)17-12-19-27(4)21-22-28-29(5,6)31-28/h14-15,18-19,28H,9-13,16-17,20-23H2,1-8H3/b24-14+,25-15?,26-18?,27-19+ |
Clé InChI |
GWEMXZKDKGDITR-WOQKMROYSA-N |
SMILES |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
SMILES isomérique |
CC(=CCC/C(=C/CCC=C(C)CC/C=C(\C)/CCC1C(O1)(C)C)/C)CCCN(C)C |
SMILES canonique |
CC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)C)CCCN(C)C |
Synonymes |
22,23-EADS 22,23-epoxy-2-aza-2,3-dihydrosqualene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,5S)-5-[[(2S)-1-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-1-oxohexan-2-yl]amino]-N-butyl-6-cyclohexyl-4-hydroxy-2-propan-2-ylhexanamide](/img/structure/B236203.png)

![2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)





![2,3,5,6-tetrafluoro-4-methoxy-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide](/img/structure/B236282.png)
